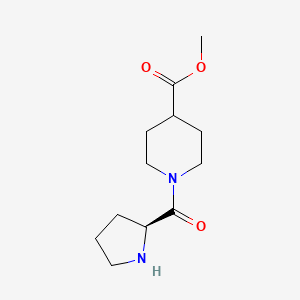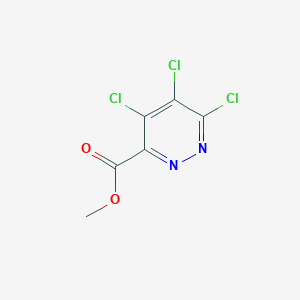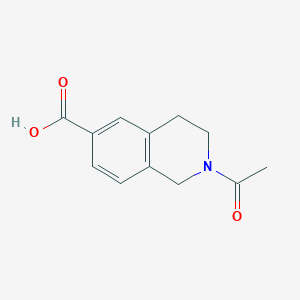![molecular formula C7H13NO B13515652 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol CAS No. 89448-34-0](/img/structure/B13515652.png)
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)bicyclo[211]hexan-2-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[211]hexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction of 1,5-hexadienes under visible light-mediated photocatalysis . This reaction provides a unified and flexible approach to access bicyclo[2.1.1]hexanes with various substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical [2 + 2] cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, such as ketones, aldehydes, and amines.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexan-2-ol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-Vinylbicyclo[2.1.1]hexan-2-ol:
Bicyclo[2.2.0]hexene: A different bicyclic structure with distinct chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)bicyclo[211]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic scaffold
Propiedades
Número CAS |
89448-34-0 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H13NO/c8-4-7(9)3-5-1-6(7)2-5/h5-6,9H,1-4,8H2 |
Clave InChI |
KHEADQXFHZBJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C(C2)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


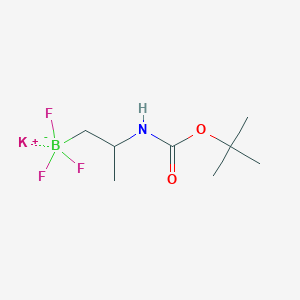
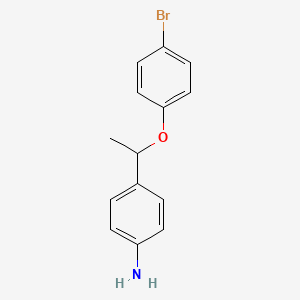
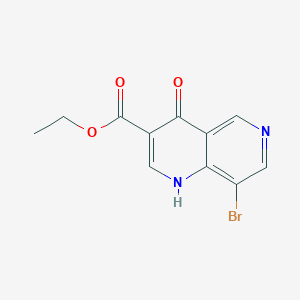
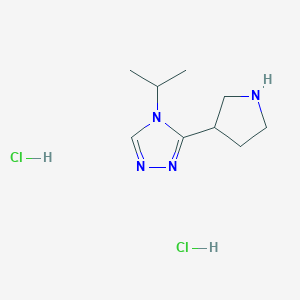
![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
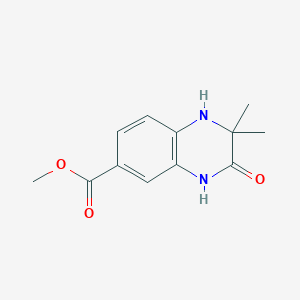
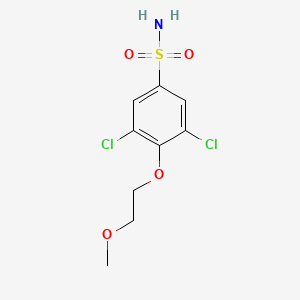
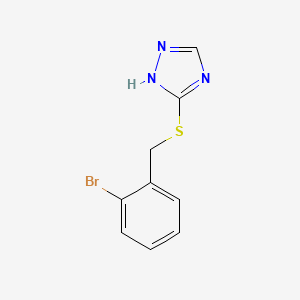
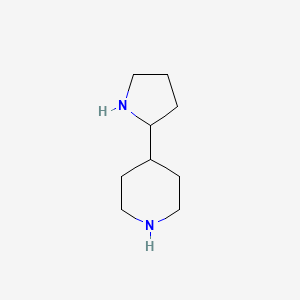
![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
